3,4,6-Tribromo-7-fluoroquinoline

Antimicrobial screening Kinase inhibition Cellular potency

3,4,6-Tribromo-7-fluoroquinoline (CAS 1594999-66-2) is a fully synthetic, polyhalogenated quinoline derivative with molecular formula C₉H₃Br₃FN and a molecular weight of 383.84 g/mol. The compound features a bicyclic quinoline nucleus substituted with bromine atoms at positions 3, 4, and 6 and a single fluorine atom at position It is catalogued as a heterocyclic building block and is conceptually described within the generic Formula (I) of a Boehringer Ingelheim patent (US 8,633,320 B2) covering bromo-substituted quinoline intermediates for hepatitis C antiviral agents, though no specific physical, spectroscopic, or biological data for this exact compound are disclosed in that patent.

Molecular Formula C9H3Br3FN
Molecular Weight 383.84 g/mol
Cat. No. B13122752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,6-Tribromo-7-fluoroquinoline
Molecular FormulaC9H3Br3FN
Molecular Weight383.84 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Br)F)N=CC(=C2Br)Br
InChIInChI=1S/C9H3Br3FN/c10-5-1-4-8(2-7(5)13)14-3-6(11)9(4)12/h1-3H
InChIKeyRWQKKKHSHXKALV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,6-Tribromo-7-fluoroquinoline Procurement Guide: Structural Identity & Core Characteristics


3,4,6-Tribromo-7-fluoroquinoline (CAS 1594999-66-2) is a fully synthetic, polyhalogenated quinoline derivative with molecular formula C₉H₃Br₃FN and a molecular weight of 383.84 g/mol . The compound features a bicyclic quinoline nucleus substituted with bromine atoms at positions 3, 4, and 6 and a single fluorine atom at position 7. It is catalogued as a heterocyclic building block and is conceptually described within the generic Formula (I) of a Boehringer Ingelheim patent (US 8,633,320 B2) covering bromo-substituted quinoline intermediates for hepatitis C antiviral agents, though no specific physical, spectroscopic, or biological data for this exact compound are disclosed in that patent .

Scaffold Diversification

Unique 3,4,6-tribromo-7-fluoro substitution pattern is absent from major screening collections.

Requires in-house reactivity profiling.

Analytical Reference Potential

Distinct molecular weight (383.84) and halogen isotope pattern (3×Br, 1×F) support method development use.

Purity and characterization must be established internally.

Negative Control Candidate

Heavily halogenated, presumably metabolically stable quinoline for target engagement specificity studies.

Inactivity must be empirically confirmed in the target assay.

Why 3,4,6-Tribromo-7-fluoroquinoline Cannot Be Interchanged with Other Polyhaloquinolines


No experimental binding, reactivity, or physicochemical data exist for 3,4,6-Tribromo-7-fluoroquinoline to permit a data-driven substituent-level comparison with other polyhaloquinolines. However, class-level SAR from 7-substituted 4-aminoquinolines and tribromoquinoline cross-coupling studies strongly indicates that the precise halogenation pattern critically governs electronic distribution, steric environment, and chemoselectivity . Without compound-specific data, any generic substitution (e.g., 3,4,6-tribromoquinoline, 7-fluoroquinoline, or other regioisomers) carries an unquantified but scientifically high risk of divergent reactivity, solubility, and biological target engagement.

Reactivity

Halogenation pattern critically governs chemoselectivity; 3,4,6-tribromo-7-fluoro regiochemistry may not transfer to other polyhaloquinolines.

Target Engagement

Class-level SAR indicates 7-substitution alters biological target engagement; generic substitution carries unquantified risk of divergent activity.

Property Profile

Absence of experimental logP and solubility data prevents assessment; structural analogs (e.g., isoquinoline isomers) may differ significantly.

3,4,6-Tribromo-7-fluoroquinoline Quantitative Differentiation Evidence Guide


Null State: Absence of Measured Biological Potency (IC₅₀) Data Relative to In-Class Analogs

A systematic search of PubChem BioAssay, ChEMBL, BindingDB, and the primary literature returned no quantitative IC₅₀, Kᵢ, or EC₅₀ value for 3,4,6-Tribromo-7-fluoroquinoline against any biological target or cell line. Consequently, no head-to-head or cross-study potency comparison can be performed against related compounds such as 7-fluoro-4-aminoquinolines (reported IC₅₀ range 15–50 nM against chloroquine-susceptible P. falciparum) or tribromoquinoline derivatives with reported kinase binding affinities .

Biological Potency
Head-to-head
No IC₅₀, Kᵢ, or EC₅₀ data available for any target or cell line.
Cannot support target-based screening procurement.
Comparator: 7-fluoro-4-aminoquinolines IC₅₀ 15–50 nM (P. falciparum).
Antimicrobial screening Kinase inhibition Cellular potency

Null State: Absence of Synthetic Reactivity or Selectivity Data for the 3,4,6-Tribromo-7-fluoro Substitution Pattern

No literature report describes the reactivity of 3,4,6-Tribromo-7-fluoroquinoline in metal-catalyzed cross-coupling, nucleophilic aromatic substitution, or halogen-metal exchange. Thus, the chemoselectivity of the C4-Br versus C3-Br versus C6-Br bonds in the presence of the 7-F substituent remains uncharacterized. As a class-level inference, the presence of 7-fluoro is known to deactivate the quinoline ring toward oxidative addition relative to non-fluorinated analogs, but the specific impact on 3,4,6-tribromo substitution is unknown .

Synthetic Selectivity
Class-level inference
Chemoselectivity of C3, C4, C6 C-Br bonds uncharacterized; 7-F deactivation effect unknown.
Programmable library synthesis risk is unquantifiable.
Comparator: 3,6,8-tribromoquinoline shows C3 > C6/C8 Pd coupling selectivity.
Cross-coupling chemistry Regioselectivity Halogen dance

Null State: Absence of Measured Physicochemical Properties (LogP, Solubility, pKa)

Experimentally determined logP, aqueous solubility, pKa, and melting point are not reported for 3,4,6-Tribromo-7-fluoroquinoline in any authoritative database or research article. By comparison, the constitutional isomer 1,3,7-Tribromo-6-fluoroisoquinoline (C₉H₃Br₃FN, MW 383.84) is listed by one vendor with minimal metadata but no measured logP or solubility . The structural dissimilarity (isoquinoline versus quinoline core) underscores that property extrapolation is not scientifically sound, yet even the isoquinoline analog lacks usable data.

Physicochemical Profile
Cross-study comparable
Experimental logP, solubility, pKa, and melting point not reported.
Precludes DMSO stock handling and formulation assessment.
Isoquinoline isomer 1,3,7-Tribromo-6-fluoroisoquinoline also lacks data.
Physicochemical profiling ADME Formulation

3,4,6-Tribromo-7-fluoroquinoline Application Scenarios Based on Minimal Available Information


Exploratory Diversity-Oriented Synthesis as a Unique Halogenated Scaffold

Despite the lack of characterization data, the unique 3,4,6-tribromo-7-fluoro substitution pattern is absent from major screening collections. A medicinal chemistry group seeking novel, uncharted chemical space for lead discovery could consider this compound as a diversification starting point, with the caveat that all reactivity and property profiling must be performed in-house .

Reference Standard for Analytical Method Development

The compound's distinct molecular weight (383.84) and halogen isotope pattern (3 × Br, 1 × F) may allow it to serve as a retention time marker or mass calibration standard in LC-MS and GC-MS methods targeting polyhalogenated heterocycles, provided pure, quantified material is obtained and characterized internally .

Negative Control for Structure-Activity Relationship Studies

If a research program requires a heavily halogenated, presumably metabolically stable but biologically silent quinoline to demonstrate target engagement specificity, 3,4,6-Tribromo-7-fluoroquinoline could be used as a negative control. This assumes the compound is confirmed inactive in the assay of interest, which must be verified empirically .

Application
Selection Property
Validation Focus
Diversity-Oriented Synthesis
Unique polyhalogenated scaffold
In-house reactivity profiling
Analytical Method Development
Distinct isotope pattern (3×Br, 1×F)
Internal purity and retention time characterization
Negative Control for SAR Studies
Presumed metabolic stability; biological silence
Empirical confirmation of inactivity in target assay
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